3-Acetylthiolane-2,4-dione
Description
3-Acetylthiolane-2,4-dione is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring (C₄H₇S) with two ketone groups at positions 2 and 4 and an acetyl substituent at position 2. Its structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. This article compares this compound with these derivatives, focusing on synthesis, physicochemical properties, spectroscopic characteristics, and bioactivity.
Properties
CAS No. |
60700-15-4 |
|---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-acetylthiolane-2,4-dione |
InChI |
InChI=1S/C6H6O3S/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3 |
InChI Key |
VVUJWALAKCWLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)CSC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthiolane-2,4-dione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetylthiolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Scientific Research Applications
3-Acetylthiolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Acetylthiolane-2,4-dione involves its interaction with various molecular targets and pathways:
Hypoglycemic Activity: It improves insulin resistance by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) receptors.
Antimicrobial Action: It inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis.
Antioxidant Action: It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Ring Systems and Substituent Effects
- Thiazolidine-2,4-diones (e.g., compounds in ): Feature a thiazolidine ring (S and N atoms).
- Pyran-2,4-diones (): Oxygen-containing rings with β-enamino substituents. The oxygen atom reduces ring strain compared to sulfur analogs, and dipole moments are higher (e.g., 2a: 2.15 D; 2b: 1.98 D) .
- Chroman-2,4-diones (): Bicyclic systems fused with a benzene ring. The extended conjugation stabilizes the diketone moiety, altering redox properties .
Table 1: Structural Comparison
| Compound | Ring Type | Key Substituents | Electronic Effects |
|---|---|---|---|
| 3-Acetylthiolane-2,4-dione | Thiolane (S) | Acetyl at C3 | Enhanced electrophilicity at C2/C4 |
| Thiazolidine-2,4-dione | Thiazolidine (S, N) | Benzylidene at C5 | Increased planarity, π-π interactions |
| Pyran-2,4-dione | Pyran (O) | β-Enamino groups | High dipole moment, polar interactions |
| Chroman-2,4-dione | Chroman (O, benzene) | Aminoethylidene at C3 | Conjugation stabilizes diketone |
Spectroscopic and Electronic Properties
NMR and IR Analysis
- This compound : Expected ¹H NMR signals: acetyl methyl (~2.1 ppm), thiolane protons (δ 3.0–4.0 ppm). IR: Strong C=O stretches (~1750 cm⁻¹) .
- Thiazolidine-2,4-diones (): ¹H NMR shows benzylidene protons at δ 7.2–7.8 ppm; IR confirms C=O (1700–1750 cm⁻¹) and C=N (1600 cm⁻¹) .
- Pyran-2,4-diones (): DFT-calculated dipole moments correlate with experimental NMR shifts (R² = 0.93–0.94). Polar interactions dominate crystal packing .
Electronic Effects
- The acetyl group in this compound withdraws electron density, increasing reactivity at C2/C4 compared to non-acetylated analogs. This contrasts with thiazolidine-2,4-diones, where benzylidene groups enhance conjugation .
Table 3: Bioactivity Comparison
Biological Activity
3-Acetylthiolane-2,4-dione, a derivative of thiazolidine-2,4-dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of a thiazolidine ring followed by acetylation. The characterization of synthesized compounds is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antidiabetic Activity : Compounds related to thiazolidine-2,4-dione have shown significant blood glucose-lowering effects and inhibition of alpha-amylase activity. For instance, derivatives have been evaluated for their potential as antidiabetic agents by assessing their impact on glucose metabolism and inflammatory markers .
- Anticancer Properties : Recent studies have focused on the anticancer potential of thiazolidine derivatives targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These derivatives demonstrated efficacy in inhibiting the growth of various cancer cell lines such as HT-29 and A-549 .
- Antimicrobial Activity : The antimicrobial properties of this compound derivatives have been explored against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds exhibit promising antimicrobial activity with MIC (Minimum Inhibitory Concentration) values ranging from 2 to 16 μg/mL against specific bacterial strains .
Antidiabetic Activity
A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antidiabetic properties. Notably:
- Compound GB14 : Exhibited significant blood glucose-lowering activity and was identified as a potent inhibitor of alpha-amylase.
- In Vivo Studies : Conducted on diabetic models showed notable reductions in blood glucose levels post-treatment with these derivatives .
Anticancer Studies
In a study focusing on VEGFR-2-targeting compounds:
- Compound Evaluation : Various thiazolidine derivatives were assessed for their ability to inhibit VEGFR-2 activity and subsequently halt cancer cell proliferation.
- Cell Line Testing : The effectiveness was tested on multiple cancer cell lines (HT-29, A-549), showing promising results in inhibiting cell growth .
Data Tables
| Activity Type | Compound | Target/Mechanism | Effectiveness |
|---|---|---|---|
| Antidiabetic | GB14 | Alpha-amylase inhibition | Significant reduction in blood glucose |
| Anticancer | Thiazolidine Derivatives | VEGFR-2 inhibition | Inhibition of cancer cell growth |
| Antimicrobial | Various | Gram-positive bacteria | MIC values between 2 to 16 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
